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Compound of Interest

Compound Name: Sor-c13

Cat. No.: B610925

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and
methodologies for utilizing Sor-C13, a first-in-class TRPV6 inhibitor, in combination with
standard chemotherapy agents. The information is intended to guide researchers in designing
and executing experiments to evaluate the synergistic or additive anti-cancer effects of such
combination therapies.

Introduction to Sor-C13

Sor-C13 is a synthetic 13-amino acid peptide derived from the C-terminus of soricidin, a
paralytic peptide found in the saliva of the Northern Short-tailed shrew.[1] It is a highly specific
and potent inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1]
[2] TRPV6 is an ion channel that is significantly overexpressed in a variety of solid tumors,
including breast, ovarian, prostate, and pancreatic cancers, and its expression is often
correlated with poor prognosis.[3] By selectively blocking TRPV6, Sor-C13 disrupts the influx of
calcium into cancer cells, thereby inhibiting downstream signaling pathways that promote cell
proliferation, survival, and metastasis.[1][4] A Phase I clinical trial has demonstrated that Sor-
C13 is safe and well-tolerated in patients with advanced solid tumors, with preliminary signs of
anti-cancer activity.[5][6] Its favorable safety profile makes it an excellent candidate for
combination therapies with cytotoxic chemotherapy agents, with the potential for enhanced
efficacy and reduced overlapping toxicities.[1]
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Mechanism of Action and Rationale for Combination
Therapy

Sor-C13's primary mechanism of action is the inhibition of the TRPV6 calcium channel. This
leads to a reduction in intracellular calcium levels in cancer cells, which in turn downregulates
the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. The NFAT
transcription factors are implicated in multiple oncogenic processes, including cell proliferation,
resistance to apoptosis, and angiogenesis. By disrupting this pathway, Sor-C13 can induce
cancer cell apoptosis and inhibit tumor growth.[3][4]

The rationale for combining Sor-C13 with traditional chemotherapy agents is based on their
complementary mechanisms of action and non-overlapping toxicities. While chemotherapy
drugs induce widespread DNA damage and cell death, Sor-C13 targets a specific pathway
crucial for cancer cell survival and proliferation. This dual-pronged attack may lead to
synergistic or additive anti-tumor effects, potentially overcoming drug resistance and improving
therapeutic outcomes.

Signaling Pathway of Sor-C13 Action
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Caption: Sor-C13 inhibits TRPV6, leading to reduced oncogenic signaling and apoptosis.
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Preclinical Data for Sor-C13 Combination Therapy

Preclinical studies have demonstrated the potential of Sor-C13 in combination with standard-
of-care chemotherapy agents in xenograft models of breast and ovarian cancer. These studies
provide a strong foundation for further investigation into the synergistic or additive effects of
these combinations.

In Vivo Efficacy in Breast Cancer Xenograft Model

A study utilizing the T-47D human breast cancer cell line, which overexpresses TRPV6,
showed that the combination of Sor-C13 and paclitaxel resulted in improved efficacy compared
to paclitaxel alone.[7]

Treatment Dosing . Xenograft
Group e Cell Line Model Outcome
Sor-C13: 300
Sor-C13 + mg/kg, i.p., Improved
Paclitaxel (low dailyPaclitaxel: 6  T-47D Murine efficacy over
dose) mg/kg, i.p., paclitaxel alone
weekly
Sor-C13: 300
Sor-C13 + mg/kg, i.p., Improved
Paclitaxel dailyPaclitaxel: T-47D Murine efficacy over
(medium dose) 10 mg/kg, i.p., paclitaxel alone
weekly
Sor-C13: 300
Sor-C13 + mag/kg, i.p., Improved
Paclitaxel (high dailyPaclitaxel: T-47D Murine efficacy over
dose) 16 mg/kg, i.p., paclitaxel alone
weekly

In Vivo Efficacy in Ovarian Cancer Xenograft Model

In a similar study using the SKOV-3 human ovarian cancer cell line, which also overexpresses
TRPV6, the combination of Sor-C13 with carboplatin and paclitaxel (CAT) demonstrated an
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additive anti-tumor effect.[7]

Treatment Dosing . Xenograft
. Cell Line Outcome
Group Regimen Model
Sor-C13: 300
mg/kg, i.p., Additive
Sor-C13 + CAT g 9 LP . o
dailyCAT: 20/6 SKOV-3 Murine combination
(low dose) ]
mag/kg, i.p., effect
weekly
Sor-C13: 300
mg/kg, i.p., Additive
Sor-C13 + CAT g o LP ) o
] dailyCAT: 40/12 SKOV-3 Murine combination
(medium dose) )
mg/kg, i.p., effect
weekly
Sor-C13: 300
mg/kg, i.p., Additive
Sor-C13 + CAT 9%, 1P
) dailyCAT: 60/18 SKOV-3 Murine combination
(high dose) )
mg/kg, i.p., effect
weekly

Experimental Protocols
In Vitro Synergy Assessment: Checkerboard Assay

The checkerboard assay is a standard method to assess the in vitro synergy of two
compounds. This protocol is a generalized guide and should be optimized for specific cell lines
and drugs.

Objective: To determine the in vitro synergistic, additive, or antagonistic effect of Sor-C13 in
combination with a chemotherapy agent on cancer cell viability.

Materials:
o TRPVG6-expressing cancer cell line (e.g., T-47D, SKOV-3)

o Complete cell culture medium
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e Sor-C13 (lyophilized)
o Chemotherapy agent (e.g., paclitaxel, cisplatin, doxorubicin)
o 96-well flat-bottom microplates
o Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
o Multichannel pipette
e Microplate reader
Protocol:
o Cell Seeding:
o Trypsinize and count the cancer cells.

o Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000
cells/well) in 100 pyL of complete medium.

o Incubate for 24 hours to allow for cell attachment.
e Drug Preparation:

o Prepare stock solutions of Sor-C13 and the chemotherapy agent in an appropriate solvent
(e.g., sterile water, DMSO).

o Prepare serial dilutions of each drug in complete medium at 2x the final desired
concentrations.

e Drug Combination Treatment:
o Remove the medium from the 96-well plate.
o Add 50 pL of the 2x Sor-C13 dilutions along the y-axis of the plate.

o Add 50 uL of the 2x chemotherapy agent dilutions along the x-axis of the plate.
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o Include wells with each drug alone and a vehicle control.

o The final volume in each well will be 100 L.

¢ Incubation:

o Incubate the plate for a predetermined duration (e.g., 48-72 hours) at 37°C in a humidified
incubator with 5% COs-.

¢ Cell Viability Assessment:
o Add the cell viability reagent to each well according to the manufacturer's instructions.
o Incubate for the recommended time.
o Measure the absorbance or fluorescence using a microplate reader.
e Data Analysis:
o Calculate the percentage of cell viability for each well relative to the vehicle control.
o Determine the IC50 value for each drug alone.

o Calculate the Combination Index (Cl) using the Chou-Talalay method.[8] A CI < 1 indicates
synergy, ClI = 1 indicates an additive effect, and Cl > 1 indicates antagonism.[9][10]

In Vivo Combination Study: Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of Sor-C13 in
combination with a chemotherapy agent in a murine xenograft model.

Objective: To assess the in vivo anti-tumor efficacy of Sor-C13 combined with a chemotherapy
agent.

Materials:
e Immunocompromised mice (e.g., NOD/SCID, nude)

o TRPV6-expressing cancer cell line (e.g., T-47D, SKOV-3)
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» Matrigel (optional)

e Sor-C13

o Chemotherapy agent

o Sterile PBS

o Calipers

e Animal balance

Protocol:

Tumor Cell Implantation:
o Harvest and resuspend cancer cells in sterile PBS (with or without Matrigel).

o Subcutaneously inject the cell suspension (e.g., 1-5 x 10° cells) into the flank of each
mouse.

Tumor Growth Monitoring:
o Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
o Calculate tumor volume using the formula: (Length x Width?) / 2.

Treatment Initiation:

o When tumors reach a predetermined size (e.g., 100-150 mm3), randomize the mice into
treatment groups (e.g., Vehicle control, Sor-C13 alone, Chemotherapy alone, Sor-C13 +
Chemaotherapy).

Drug Administration:

o Administer Sor-C13 and the chemotherapy agent according to the predetermined dosing
regimen and route of administration (e.g., intraperitoneal injection).[7]

Monitoring and Endpoint:
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o Continue to monitor tumor volume and body weight throughout the study.

o The study endpoint may be a predetermined tumor volume, a specific time point, or signs
of toxicity.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
weight, histology, biomarker analysis).

o Data Analysis:
o Plot the mean tumor volume + SEM for each treatment group over time.
o Calculate the tumor growth inhibition (TGI) for each treatment group.

o Statistically compare the tumor volumes between the combination therapy group and the

monotherapy and control groups.

Experimental Workflow Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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